

# An In-depth Technical Guide to N-(3-Iodopyridin-4-yl)pivalamide

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## Compound of Interest

Compound Name: **N-(3-Iodopyridin-4-yl)pivalamide**

Cat. No.: **B049149**

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## Abstract

**N-(3-Iodopyridin-4-yl)pivalamide** is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, based on currently available data. While detailed experimental protocols and biological activity data are not extensively reported in publicly accessible literature, this document consolidates the known information to serve as a foundational resource for researchers.

## Chemical Properties

**N-(3-Iodopyridin-4-yl)pivalamide** is a molecule of interest due to the presence of an iodine atom on the pyridine ring, which can serve as a handle for further chemical modifications, such as cross-coupling reactions. The pivalamide group provides steric bulk, which can influence the compound's conformation and interactions with biological targets.

Table 1: Core Chemical Properties of **N-(3-Iodopyridin-4-yl)pivalamide**

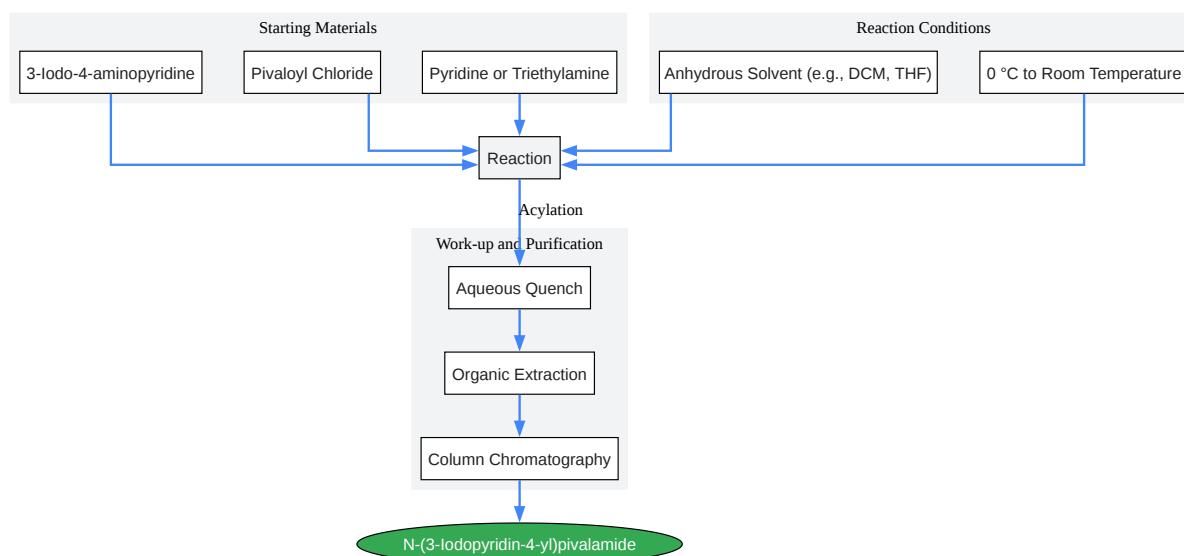
Property	Value	Source
Molecular Formula	$C_{10}H_{13}IN_2O$	PubChem CID 819120[1]
Molecular Weight	304.13 g/mol	PubChem CID 819120[1]
CAS Number	113975-33-0	-

Note: Experimental data on physical properties such as melting point, boiling point, and solubility are not readily available in the surveyed literature.

## Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **N-(3-Iodopyridin-4-yl)pivalamide** is not currently available in the public domain. However, the synthesis of structurally similar N-aryl pivalamides is a well-established chemical transformation. A plausible synthetic route would involve the acylation of 3-Iodo-4-aminopyridine with pivaloyl chloride in the presence of a non-nucleophilic base.

Logical Workflow for a Proposed Synthesis:



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Caption: Proposed synthetic workflow for **N-(3-iodopyridin-4-yl)pivalamide**.

## Spectroscopic Data

Specific spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **N-(3-iodopyridin-4-yl)pivalamide** has not been reported in the available literature. For definitive structural

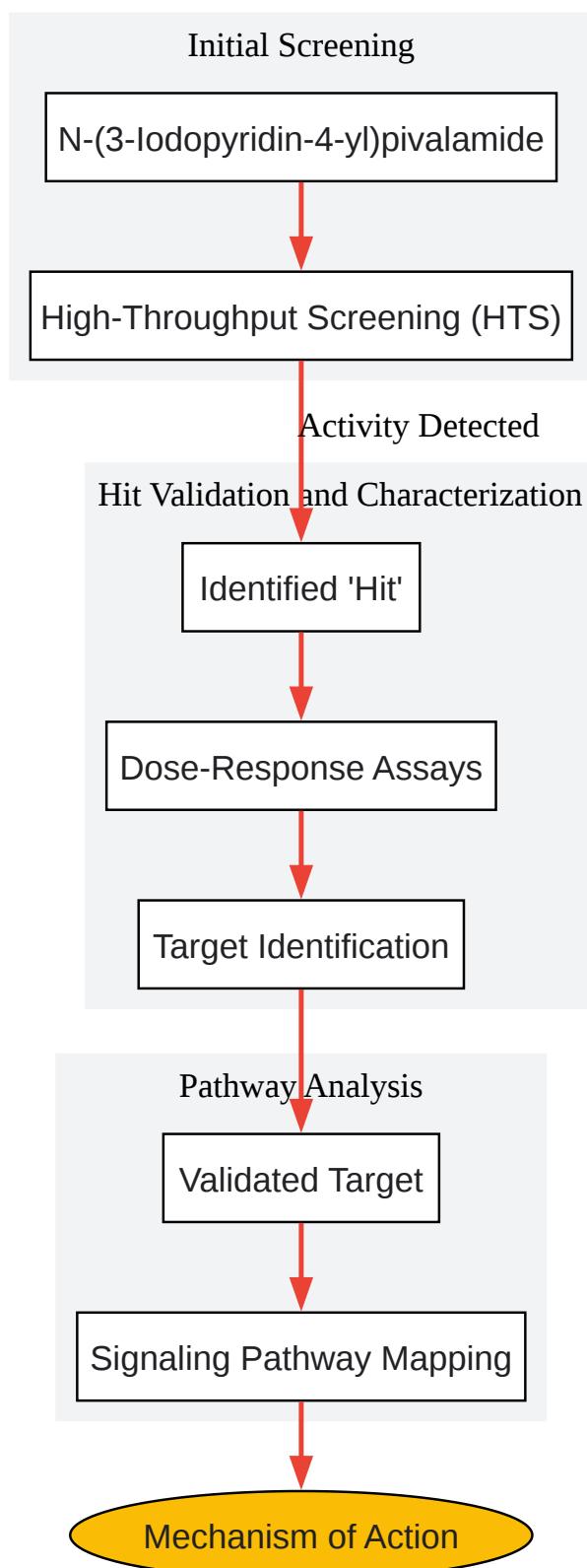
confirmation and purity assessment, acquisition of this data would be a critical step in any research involving this compound.

## Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the biological activity of **N-(3-Iodopyridin-4-yl)pivalamide** or its involvement in any specific signaling pathways.

Researchers investigating this compound would need to conduct initial biological screenings to determine its potential therapeutic applications.

Logical Flow for Investigating Biological Activity:



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## References

- 1. N-(3-Iodopyridin-4-yl)pivalamide | C10H13IN2O | CID 819120 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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